molecular formula C22H20ClNO4S2 B11667744 (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667744
M. Wt: 462.0 g/mol
InChI Key: AUMCQOUMXUCCFW-RGEXLXHISA-N
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Description

The compound (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and an appropriate benzaldehyde derivative.

    Substitution Reactions: The phenoxyethoxy and methoxy groups are introduced through nucleophilic substitution reactions using suitable phenol and methanol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like phenol or methanol derivatives can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the thiazolidinone core is known for its antimicrobial and anti-inflammatory properties. This compound could be explored for its potential as a therapeutic agent against bacterial infections or inflammatory diseases.

Medicine

In medicine, the compound’s potential as a drug candidate can be investigated. Its unique structure may offer advantages in terms of bioavailability and target specificity.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzylidene group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone core but differs in its substituents.

    Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions such as nucleophilic substitution.

Uniqueness

The uniqueness of (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClNO4S2

Molecular Weight

462.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20ClNO4S2/c1-3-9-24-21(25)19(30-22(24)29)14-15-12-17(23)20(18(13-15)26-2)28-11-10-27-16-7-5-4-6-8-16/h3-8,12-14H,1,9-11H2,2H3/b19-14-

InChI Key

AUMCQOUMXUCCFW-RGEXLXHISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC=CC=C3

Origin of Product

United States

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